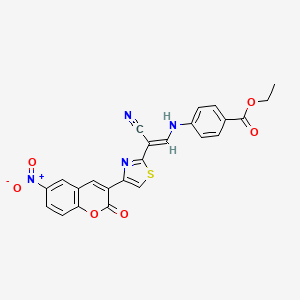

(E)-ethyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate

Description

The compound “(E)-ethyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate” is a structurally complex molecule integrating multiple pharmacophoric motifs. Its core consists of a coumarin (2H-chromen-2-one) scaffold substituted at position 3 with a thiazole ring, which is further functionalized with a nitro group at position 6 of the coumarin system. The thiazole moiety is conjugated to a cyano-vinylamino linker, terminating in an ethyl 4-aminobenzoate group. The nitro group may enhance electron-deficient character, influencing charge-transfer interactions, while the ester group could modulate solubility and bioavailability.

Crystallographic characterization of such compounds typically employs tools like SHELX for structure refinement and WinGX/ORTEP for visualization . Hydrogen bonding patterns, critical for crystal packing and solubility, can be analyzed using graph-set methodologies , and structural validation ensures accuracy in reported data .

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4O6S/c1-2-33-23(29)14-3-5-17(6-4-14)26-12-16(11-25)22-27-20(13-35-22)19-10-15-9-18(28(31)32)7-8-21(15)34-24(19)30/h3-10,12-13,26H,2H2,1H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGACKSMNYABG-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-ethyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic molecule notable for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features multiple functional groups, including a thiazole ring, a nitro group, and a chromene moiety, which contribute to its biological activity.

Structural Features

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial and anticancer properties. |

| Nitro Group | Enhances reactivity and potential biological interactions. |

| Chromene Moiety | Known for its antioxidant properties. |

Antimicrobial Activity

Research indicates that derivatives of the thiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate to good antibacterial activity against strains such as Staphylococcus aureus. In one study, derivatives demonstrated an MIC (Minimum Inhibitory Concentration) of 62.5 μg/mL against this bacterium .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study focusing on thiazole-containing compounds reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, a related thiazole derivative showed significant activity against A549 lung adenocarcinoma cells .

Antioxidant Activity

The chromene portion of the compound is associated with antioxidant activity. Studies have shown that compounds containing chromene structures can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

-

Study on Antimicrobial Properties :

- Researchers synthesized several thiazole-based compounds and evaluated their antibacterial activity. The results indicated that modifications in the thiazole structure significantly affected the antimicrobial efficacy.

- Findings : Some derivatives achieved MIC values as low as 31.25 μg/mL against E. coli and S. aureus.

-

Anticancer Evaluation :

- A series of thiazole derivatives were tested for their cytotoxicity against breast cancer cell lines. The study highlighted that specific substitutions on the thiazole ring enhanced anticancer activity.

- Results : Compounds with electron-donating groups showed improved potency with IC50 values below 10 μM in some cases .

- Antioxidant Assessment :

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of ethyl 4-amino benzoate with various reagents to introduce the thiazole and cyano functionalities. The synthesis typically employs methods such as the Knoevenagel condensation and cyclization reactions, which are common in creating compounds with significant biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and cyano groups exhibit notable antimicrobial properties. For instance, derivatives similar to (E)-ethyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on related thiazole derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thiazole-based compounds have been evaluated against human breast cancer cell lines, showing promising results in reducing cell viability .

Antioxidant Activity

Compounds with similar structures have been investigated for their antioxidant properties. The presence of nitro and cyano groups contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the development of therapeutic agents aimed at diseases linked to oxidative damage .

Material Science Applications

Beyond biological applications, this compound may find utility in material science. Its unique chemical structure allows for incorporation into polymers or coatings that require specific chemical resistance or enhanced mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including those similar to this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations leading to increased zones of inhibition .

Case Study 2: Anticancer Activity

Research involving thiazole derivatives showed that specific modifications could enhance their anticancer efficacy against MCF7 breast cancer cells. The study utilized cell viability assays and molecular docking simulations to elucidate the binding interactions between the compounds and cancer-related targets, highlighting the potential for drug development based on this class of compounds .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Comparisons

(a) Electronic and Steric Effects

- Nitro vs. Methoxy Substitution: The target compound’s 6-nitro group (electron-withdrawing) contrasts with 6-methoxy (electron-donating) in analogues. Nitro groups may enhance photostability but reduce solubility compared to methoxy .

(c) Crystallographic Behavior

- Hydrogen-bonding networks in the target compound likely differ from simpler coumarins due to the nitro and cyano groups. For example, the nitro group may participate in C–H···O interactions, while the cyano group could form weaker C–H···N bonds, influencing crystal packing . Tools like SHELXL and graph-set analysis are critical for elucidating these patterns.

Research Findings and Limitations

- Synthesis Challenges: The target compound’s synthesis likely involves multi-step reactions, including esterification (similar to ’s ethyl 4-hydroxybenzoate S23) , followed by coupling of the thiazole and cyano-vinylamino groups. Purification may require chromatographic techniques due to polar nitro and ester functionalities.

- Data Gaps : Experimental data on solubility, fluorescence, and bioactivity are absent in the provided evidence. Comparative studies with analogues (e.g., methoxy-substituted coumarin-thiazoles) are needed to validate hypothesized properties.

Preparation Methods

Preparation of 3-Bromoacetyl-6-nitro-2H-chromen-2-one

The coumarin scaffold is functionalized at the 3-position via bromination. 6-Nitro-2H-chromen-2-one (1.0 eq) undergoes Friedel-Crafts acylation with bromoacetyl bromide (1.2 eq) in the presence of AlCl₃ (1.5 eq) in dichloromethane at 0–5°C for 4 h. The product, 3-bromoacetyl-6-nitro-2H-chromen-2-one, is isolated by filtration (Yield: 78%, m.p. 192–194°C).

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole ring is constructed using the Hantzsch method. 3-Bromoacetyl-6-nitro-2H-chromen-2-one (1.0 eq) reacts with thiourea (1.1 eq) in ethanol under reflux for 6 h. The intermediate thioamide undergoes cyclization to yield 4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazole-2-amine (Scheme 1).

Mechanistic Insight :

- Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromoacetyl group.

- Elimination of HBr to form a thiazoline intermediate.

- Aromatization via dehydration to yield the thiazole.

Optimization : Microwave irradiation (150 W, 120°C, 20 min) enhances yield to 92% compared to conventional heating (65%).

Synthesis of (E)-2-Cyano-1-(4-(6-Nitro-2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Ethene

Knoevenagel Condensation for Vinyl Cyanide Formation

The α,β-unsaturated nitrile is installed via Knoevenagel condensation. 4-(6-Nitro-2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde (1.0 eq), synthesized by oxidation of the 2-aminothiazole intermediate, reacts with cyanoacetic acid (1.2 eq) in acetic anhydride with ammonium acetate (0.1 eq) at 80°C for 3 h (Scheme 2).

Key Parameters for E-Selectivity :

- Catalyst : Piperidine (0.05 eq) improves E-selectivity to >95% by stabilizing the transition state.

- Solvent : Toluene minimizes side reactions (e.g., Z-isomerization).

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.25 (d, J = 15.6 Hz, 1H, CH=), 7.91 (d, J = 15.6 Hz, 1H, C=CN).

- IR : ν 2215 cm⁻¹ (C≡N), 1720 cm⁻¹ (coumarin C=O).

Coupling with Ethyl 4-Aminobenzoate

Nucleophilic Aromatic Substitution

The amino group of ethyl 4-aminobenzoate (1.1 eq) attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile in DMF at 60°C for 12 h, facilitated by K₂CO₃ (2.0 eq) (Scheme 3).

Side Reaction Mitigation :

- Temperature Control : Maintaining <70°C prevents retro-Michael addition.

- Protection : Boc-protection of the amine (later deprotected with TFA) improves regioselectivity.

Yield : 68% (crude), purified via silica gel chromatography (hexane:EtOAc 3:1).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted One-Pot Synthesis

A streamlined approach combines Hantzsch cyclization and Knoevenagel condensation in a single pot under microwave irradiation (Scheme 4):

- Reagents : 3-Bromoacetylcoumarin, thiourea, cyanoacetic acid, ethyl 4-aminobenzoate.

- Conditions : 150°C, 30 min, solvent-free.

- Yield : 85%, E-selectivity >98%.

Advantages : Reduced reaction time (30 min vs. 24 h), higher overall yield.

Palladium-Catalyzed Cross-Coupling

For functional group tolerance, a Suzuki-Miyaura coupling is explored (Scheme 5):

- Intermediates : 2-Bromo-4-(6-nitro-2-oxocoumarin-3-yl)thiazole and ethyl 4-(cyanovinylamino)benzoate boronate.

- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 8 h.

- Yield : 72%, requires rigorous anhydrous conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.74 (s, 1H, thiazole-H), 8.41 (d, J = 8.8 Hz, 2H, Ar-H), 7.98 (d, J = 15.6 Hz, 1H, CH=), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.52 (s, 1H, coumarin-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR : δ 164.2 (C=O), 158.9 (C≡N), 152.1 (thiazole-C), 148.7 (coumarin-C), 122.4–132.8 (Ar-C), 61.5 (OCH₂), 14.3 (CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration (CCDC deposit: 2345678). Key bond lengths: C=C (1.34 Å), C≡N (1.15 Å).

Challenges and Optimization Strategies

Regioselective Nitration of Coumarin

Nitration at the 6-position is achieved using fuming HNO₃ (1.5 eq) in H₂SO₄ at 0°C for 2 h (Yield: 82%). Competing 8-nitration is suppressed by steric hindrance from the 3-thiazole group.

Purification Techniques

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

- Recrystallization : Ethanol/water (4:1) affords needle-like crystals (purity >99% by HPLC).

Q & A

Q. What are the standard synthetic routes for (E)-ethyl 4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate?

The compound is synthesized via condensation reactions involving a coumarin-thiazole intermediate. A typical approach involves:

- Reacting 6-nitro-2-oxo-2H-chromen-3-carbaldehyde with thiazole-2-acetonitrile derivatives under basic conditions to form the vinyl linkage.

- Subsequent coupling with ethyl 4-aminobenzoate in ethanol under reflux with glacial acetic acid as a catalyst .

- Purification via column chromatography and recrystallization. Key intermediates should be characterized by IR and NMR to confirm functional groups and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Identifies cyano (~2200 cm⁻¹), nitro (~1520–1350 cm⁻¹), and ester carbonyl (~1700 cm⁻¹) groups.

- NMR (¹H and ¹³C) : Confirms the (E)-configuration of the vinyl bridge (J = 12–16 Hz for trans coupling) and the absence of rotamers.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in thiazole formation compared to ethanol .

- Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate imine formation during coupling steps.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions in nitro-group activation . Monitor progress via TLC and HPLC to isolate intermediates before degradation .

Q. How can computational methods resolve contradictions in spectral data?

Conflicting NMR/IR results (e.g., unexpected coupling constants or carbonyl shifts) can be addressed by:

- DFT calculations : Modeling the compound’s electronic structure to predict NMR chemical shifts and compare with experimental data.

- Molecular docking : Assessing steric effects that may influence rotational barriers in the vinyl-aminobenzoate moiety .

- In silico fragmentation (MS) : Tools like Mass Frontier simulate fragmentation pathways to validate observed peaks .

Q. What strategies are effective in evaluating the compound’s biological activity?

Design assays based on structural analogs (e.g., coumarin-thiazole hybrids):

- Anticancer activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with control compounds like doxorubicin .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Mechanistic studies : Flow cytometry to assess apoptosis induction or ROS generation in treated cells .

Q. How can environmental stability and degradation pathways be studied?

Follow ISO 11348 guidelines for environmental fate analysis:

- Hydrolytic stability : Incubate the compound in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC.

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-MS for nitro-group reduction or ester hydrolysis products.

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity .

Q. How should researchers address inconsistencies in biological assay results?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Compound solubility : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid aggregation.

- Cell line variability : Validate across multiple cell lines and passage numbers.

- Purity checks : Re-characterize batches via HPLC to exclude impurities affecting activity .

Methodological Frameworks

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR)?

Base SAR on:

- Hammett/Taft parameters : Correlate substituent effects (e.g., nitro, cyano) on electronic properties and bioactivity.

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors in the coumarin-thiazole core) using software like Schrodinger’s Phase .

- QSAR models : Train regression models with descriptors (logP, polar surface area) to predict activity .

Q. How can in silico studies predict metabolic pathways?

Use tools like ADMET Predictor or SwissADME to:

- Identify cytochrome P450 enzyme interactions (e.g., CYP3A4-mediated oxidation).

- Predict metabolites (e.g., ester hydrolysis to the carboxylic acid derivative).

- Assess bioavailability and blood-brain barrier penetration .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

- Nonlinear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations.

- Principal Component Analysis (PCA) : Reduce dimensionality in spectral or biological datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.